N-Boc-3-iodo-L-alanine

Catalog No.
S13344809
CAS No.
773128-24-8
M.F
C8H14INO4
M. Wt
315.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-3-iodo-L-alanine

CAS Number

773128-24-8

Product Name

N-Boc-3-iodo-L-alanine

IUPAC Name

(2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H14INO4

Molecular Weight

315.11 g/mol

InChI

InChI=1S/C8H14INO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1

InChI Key

VPJPNDRAPYPUPA-YFKPBYRVSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CI)C(=O)O

N-Boc-3-iodo-L-alanine is a derivative of the amino acid L-alanine, modified with a tert-butoxycarbonyl (Boc) protecting group and an iodine atom at the third carbon position. This compound is characterized by its molecular formula C9H16INO4C_9H_{16}INO_4 and a molecular weight of approximately 329.13 g/mol. The presence of the Boc group enhances stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Typical of amino acids. Its primary reactivity includes:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Peptide Bond Formation: The amino group can undergo condensation with other amino acids or peptide fragments, facilitating peptide synthesis.
  • Substitution Reactions: The iodine atom can be replaced by nucleophiles, allowing for further functionalization of the molecule.

These reactions are crucial for synthesizing complex peptides and other bioactive compounds .

The synthesis of N-Boc-3-iodo-L-alanine typically involves several key steps:

  • Boc Protection: L-alanine is reacted with tert-butoxycarbonyl anhydride to introduce the Boc protecting group.
  • Iodination: The protected amino acid is then subjected to iodination using iodine or iodinating agents, typically under mild conditions to prevent degradation.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

These methods allow for the selective protection and functionalization of the amino acid, facilitating its use in further synthetic applications .

N-Boc-3-iodo-L-alanine serves multiple purposes in research and industry:

  • Peptide Synthesis: It acts as a key intermediate for synthesizing peptides, especially those containing modified amino acids.
  • Drug Development: Its derivatives may be explored for potential therapeutic applications due to their structural properties.
  • Agrochemical Research: It can be utilized in the development of agrochemicals that require specific amino acid functionalities .

Interaction studies involving N-Boc-3-iodo-L-alanine focus on its reactivity in peptide synthesis and its behavior with various coupling agents. These studies help elucidate its role in facilitating efficient coupling while minimizing side reactions that could lead to racemization or unwanted byproducts. The presence of the Boc group allows for selective deprotection under acidic conditions, enhancing its utility in multi-step synthetic processes .

N-Boc-3-iodo-L-alanine shares structural similarities with several other Boc-protected amino acids. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
N-Boc-D-alanineOne Boc groupCommonly used as a standard amino acid building block
N-Boc-L-alanineOne Boc groupEnantiomer of D-alanine; widely studied in biology
N-Boc-phenylalanineOne Boc group, aromatic side chainImportant for studying protein interactions
N-Boc-3-iodo-D-alanineOne Boc group, iodine substituentUsed in specific synthetic pathways
N-Boc-D-serineOne Boc groupContains hydroxyl group; important for phosphorylation studies

The uniqueness of N-Boc-3-iodo-L-alanine lies in its dual functionality provided by both the Boc protection and the iodine substituent, which enhances stability and allows for diverse synthetic applications while minimizing racemization during multi-step processes .

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

314.99676 g/mol

Monoisotopic Mass

314.99676 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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